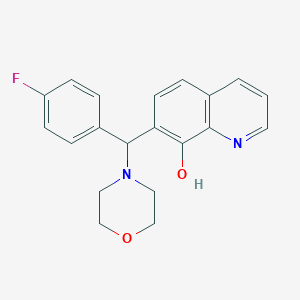

7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol

Description

Properties

IUPAC Name |

7-[(4-fluorophenyl)-morpholin-4-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-16-6-3-15(4-7-16)19(23-10-12-25-13-11-23)17-8-5-14-2-1-9-22-18(14)20(17)24/h1-9,19,24H,10-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUASRHRNXRJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol typically involves the reaction of 4-fluorobenzaldehyde with morpholine and 8-hydroxyquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized below:

Table 1: Structural Comparison of Quinolin-8-ol Derivatives

*Calculated molecular weight based on formula.

Mechanistic and Catalytic Comparisons

- Catalytic Synthesis: and highlight nanocatalysts (e.g., MCM-41-Tryptophan-Zn) for synthesizing analogs like 7-(phenyl(phenylamino)methyl)quinolin-8-ol. Such methods could be adapted for the target compound to improve yield and sustainability .

Biological Activity

7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The compound features a quinoline core with a morpholino and fluorophenyl substituent, enhancing its stability and interaction with biological targets. The presence of the fluorine atom is particularly noteworthy, as it influences the compound's lipophilicity and reactivity, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol exhibits notable antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) that demonstrate its potential as an antimicrobial agent. For instance, derivatives related to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

| Ciprofloxacin | N/A | Comparison Control |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it acts as a cytotoxic agent against various cancer cell lines by inhibiting key enzymes involved in cancer progression. For example, it has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition .

Table 2: Anticancer Activity Metrics

| Target Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| DHFR | 0.52 - 2.67 |

The biological activity of 7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol is primarily attributed to its ability to bind to specific enzymes and receptors within cells, modulating their activity and leading to various biological effects. The compound's interaction with DNA gyrase suggests a mechanism involving the disruption of DNA replication in cancer cells .

Case Studies

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships (SAR) of related quinoline derivatives, revealing that modifications at certain positions significantly enhance their MDR-selective anticancer activity .

- Cytotoxicity Assays : Another study assessed the cytotoxic effects of various derivatives on both parental and multidrug-resistant (MDR) cancer cell lines, demonstrating that structural modifications can lead to improved selectivity and potency against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of a halogenated quinolin-8-ol precursor (e.g., 5-chloro-8-hydroxyquinoline) with 4-fluorobenzaldehyde under basic conditions (e.g., triethylamine) to form the aryl-methyl intermediate .

- Step 2: Introduction of the morpholino group via nucleophilic substitution or reductive amination. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may be used for aryl-alkyl bond formation .

- Yield Optimization Factors:

Q. Which analytical techniques are critical for characterizing 7-((4-Fluorophenyl)(morpholino)methyl)quinolin-8-ol?

Methodological Answer:

- Structural Elucidation: Single-crystal X-ray diffraction confirms stereochemistry and molecular packing .

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Assign peaks for the quinoline core (δ 8.5–9.0 ppm for H-2/H-4), fluorophenyl (δ 7.0–7.5 ppm), and morpholino protons (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₁FN₂O₂) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What biological activities are associated with quinoline derivatives containing morpholino and fluorophenyl groups?

Methodological Answer:

- Antimicrobial Activity: Fluorophenyl enhances membrane penetration, while morpholino improves solubility, targeting bacterial topoisomerases .

- Anticancer Potential: Quinoline scaffolds inhibit tubulin polymerization (IC₅₀ values in µM range) .

- Neuroactive Properties: Morpholino groups modulate receptor binding (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent effects on biological activity across studies?

Methodological Answer:

- Systematic SAR Studies: Compare analogs with varied substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate electronic vs. steric effects .

- Data Normalization: Control for assay conditions (e.g., cell line viability protocols in vs. enzymatic assays in ).

- Computational Modeling: Use molecular docking to predict binding affinity changes caused by substituents (e.g., fluorine’s electronegativity vs. morpholino’s hydrophilicity) .

Q. What in silico strategies are effective for predicting the compound’s binding to therapeutic targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate interactions with tubulin (PDB ID: 1SA0) or kinases (PDB ID: 2HZI) over 100-ns trajectories to assess stability .

- Pharmacophore Modeling: Map essential features (e.g., hydrogen-bond acceptors from morpholino, aromatic π-stacking from fluorophenyl) .

- ADMET Prediction: Tools like SwissADME evaluate logP (clogP ≈ 2.5) and blood-brain barrier permeability .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Variable Substituent Libraries: Synthesize derivatives with:

- Alternative aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl).

- Modified morpholino rings (e.g., thiomorpholine, piperazine) .

- Biological Screening: Test against panels of cancer cell lines (NCI-60) and microbial strains (Gram-positive/-negative) .

- Dose-Response Analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. What challenges arise in detecting and quantifying metabolites of this compound in pharmacokinetic studies?

Methodological Answer:

- Metabolite Identification: Use LC-MS/MS to detect phase I (oxidation at morpholino) and phase II (glucuronidation at 8-OH) metabolites .

- Quantification Limits: Optimize extraction protocols (e.g., solid-phase extraction for plasma samples) to achieve ng/mL sensitivity .

- Cross-Species Variability: Compare metabolic stability in human vs. rodent liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.